
4-(Prop-2-yn-1-yl)morpholine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-yn-1-yl)morpholine-2,6-dione is a chemical compound with the molecular formula C7H7NO3 and a molecular weight of 153.14 g/mol . It is a morpholine derivative with a prop-2-yn-1-yl group attached to the nitrogen atom and a dione functionality at positions 2 and 6 of the morpholine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione can be achieved through several synthetic routes. One common method involves the reaction of morpholine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification of the compound is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-2-yn-1-yl)morpholine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, oxidation reactions may yield oxides or ketones, while reduction reactions can produce diols. Substitution reactions result in various substituted morpholine derivatives .
Applications De Recherche Scientifique
4-(Prop-2-yn-1-yl)morpholine-2,6-dione has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Prop-2-yn-1-yl)morpholine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways. These reactive species play a crucial role in the compound’s chemical reactivity and potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: A similar compound with a molecular formula of C7H11NO and a molecular weight of 125.17 g/mol.
4-(Prop-2-yn-1-yl)cyclohexane-1,3-dione: Another related compound with a different ring structure and molecular formula of C9H10O2.
Uniqueness
4-(Prop-2-yn-1-yl)morpholine-2,6-dione is unique due to its specific dione functionality and the presence of the prop-2-yn-1-yl group.
Propriétés
Formule moléculaire |
C7H7NO3 |
|---|---|
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
4-prop-2-ynylmorpholine-2,6-dione |
InChI |
InChI=1S/C7H7NO3/c1-2-3-8-4-6(9)11-7(10)5-8/h1H,3-5H2 |
Clé InChI |
BYWKVLVTTLXRBJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCN1CC(=O)OC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


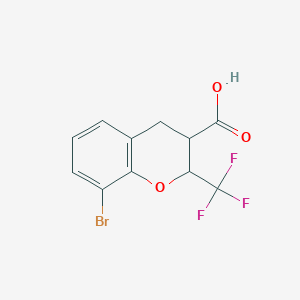
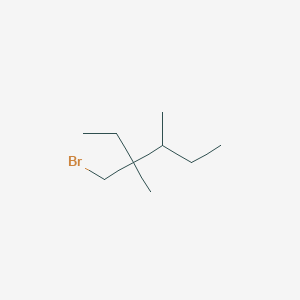
![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
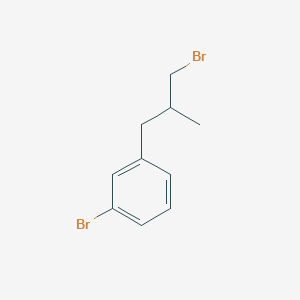
amine](/img/structure/B13196278.png)
![2-({[(Benzyloxy)carbonyl]amino}oxy)-3-methylbutanoic acid](/img/structure/B13196281.png)

![7-Hydrazinylthieno[2,3-c]pyridine-4-carbonitrile](/img/structure/B13196285.png)
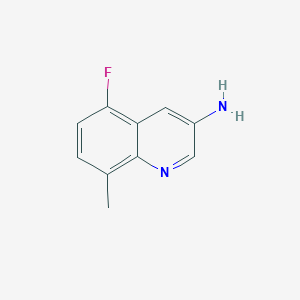
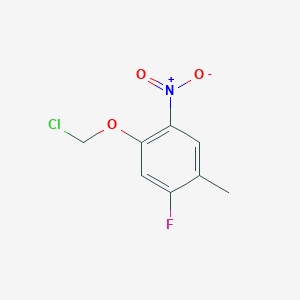
![1-[1-(Benzyloxy)ethenyl]-1H-indole-6-sulfonyl chloride](/img/structure/B13196318.png)

